1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by chlorination and subsequent functional group modifications. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and the use of specific catalysts .
Chemical Reactions Analysis
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium iodide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and chloropropanone groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds include:
1-(2-(Bromomethyl)-5-methoxyphenyl)-2-chloropropan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-bromopropan-1-one: Featuring a bromine atom instead of a chlorine atom.
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-hydroxypropan-1-one: Containing a hydroxyl group instead of a chlorine atom.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their functional groups .
Properties
Molecular Formula |
C12H14BrClO2 |
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Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-ethoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-10-5-4-9(7-13)11(6-10)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
BKLDCENSOPZPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CBr)C(=O)C(C)Cl |
Origin of Product |
United States |
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